5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Oral bioavailability Drug-likeness Physicochemical characterization

Researchers targeting metabolic disorders face a scarcity of well-characterized dual α-amylase/glucosidase inhibitors with validated oral bioavailability data. OXCPM (CAS 62382-85-8) directly addresses this gap: • Dual enzyme inhibition: α-amylase (28.0-92.0%) and α-glucosidase (40.3-93.1%), confirmed by molecular docking to fructose-1,6-bisphosphatase and glucokinase • Development-ready dataset: experimental solubility 65.00 μg/mL, logP ~1.5-2.5, pKa/logD profiling, and forced degradation analysis completed • Multi-target applicability: also validated for AChE inhibition (Alzheimer's models) and radical scavenging (EC₅₀ 0.32-0.93 mg/mL across 7 assays) Supplied with full analytical documentation. Immediate global shipment for R&D use.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
CAS No. 62382-85-8
Cat. No. B1605646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
CAS62382-85-8
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=NNC(=S)O2)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
InChIKeyPDXDDOYYKNFNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OXCPM: Core Structure & Procurement


5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (OXCPM, C9H7ClN2O2S, MW 242.68) is a 1,3,4-oxadiazole-2-thiol derivative bearing a 4-chlorophenoxymethyl substituent at the 5-position of the heterocyclic ring [1]. The compound features a reactive thiol (-SH) group that exists in tautomeric equilibrium with the thione (-C=S) form, enabling versatile S-alkylation chemistry for derivative synthesis [2]. Physicochemical characterization confirms a melting point of 159°C and experimental aqueous solubility of 65.00 μg/mL at ambient conditions [1]. This compound serves as a foundational scaffold in medicinal chemistry programs targeting metabolic, neurodegenerative, and oxidative stress-related disorders, with multiple peer-reviewed studies validating its biological activity profile independent of vendor-supplied data.

Medicinal Chemistry Scaffold
Peer-reviewed biological activity independently characterized across metabolic, neurodegenerative, and oxidative stress targets.
Derivatizable Thiol Handle
Enables S-alkylation for focused library synthesis with established antibacterial SAR.
Oral Drug-Likeness Profile
Comprehensive logP, pKa, logD, and experimental solubility dataset available for oral absorption modeling.

OXCPM vs. Generic Analogs


The 4-chlorophenoxymethyl substituent at the 5-position of OXCPM confers pharmacological and physicochemical properties not replicable by other 1,3,4-oxadiazole-2-thiol derivatives. Computational and experimental validation demonstrates that this specific substitution pattern yields a lipophilicity profile (logP ~1.5-2.5 range) optimal for oral absorption, while the electron-withdrawing para-chloro substituent modulates the thiol/thione tautomeric equilibrium and influences target binding affinity [1]. Structurally related analogs lacking the 4-chlorophenoxymethyl moiety—such as unsubstituted 1,3,4-oxadiazole-2-thiol or 5-aryl-substituted variants—exhibit substantially different solubility, stability, and biological target engagement profiles [2]. Furthermore, OXCPM has undergone dedicated oral bioavailability qualification studies, including pKa determination, logD/pH profiling, and forced degradation analysis, establishing a development-ready dataset that generic in-class compounds lack [1].

Lipophilicity & Oral Absorption Data
4-Chlorophenoxymethyl substitution provides reported logP ~1.5–2.5 and validated oral bioavailability predictors.
Generic 1,3,4-oxadiazole-2-thiol analogs lack published oral absorption characterization.
Stress Stability Characterization
Defined forced degradation profile: stable under photolytic/pH stress; degrades under oxidative/thermal stress.
Generic analogs have no published stress stability data; storage and formulation risks are uncharacterized.
Target Engagement Profile
Reported anti-AChE, dual α-amylase/α-glucosidase inhibition, and antioxidant activities with molecular docking support.
Unsubstituted analogs primarily characterized for antimicrobial activity (MIC 6–50 μM); different target engagement scope.

OXCPM: Differentiation Evidence


Oral Bioavailability and Drug-Likeness Profile

OXCPM has undergone systematic oral-drug-qualifying predictor analysis including lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), with computational predictions validated by experimental UV spectrophotometric methods. The experimental aqueous solubility (65.00 μg/mL) exceeded computational predictions (6.46 μg/mL), while logS versus pH and logD versus pH plots demonstrated migration to the hydrophilic compartment with increasing pH, indicating favorable oral absorption characteristics [1]. In contrast, unsubstituted 1,3,4-oxadiazole-2-thiol and other generic in-class analogs lack this comprehensive oral bioavailability qualification dataset [2].

Oral Bioavailability Profile
Class-level
10× higher experimental aqueous solubility (65.00 μg/mL) than computational prediction (6.46 μg/mL). logP ~1.5–2.5; logD favors hydrophilic compartment with increasing pH.
Supports oral absorption modeling and candidate characterization.
UV spectrophotometric determination; pKa and logP values matched predictions. Generic analogs lack comparable dataset.
Oral bioavailability Drug-likeness Physicochemical characterization

Multi-Mechanism Antioxidant Activity

OXCPM was evaluated across seven distinct in vitro antioxidant assays using ascorbic acid and butylated hydroxytoluene (BHT) as reference standards. The compound exhibited radical scavenging activity ranging from 19.91±0.014% to 89.30±0.013% depending on assay type, with EC50 values spanning 0.32-0.93 mg/mL [1]. Maximum activity (89.30±0.013%) was observed in the hydrogen peroxide scavenging assay. Importantly, molecular docking revealed excellent binding affinity to glutathione reductase and protein tyrosine kinase 2-β, suggesting dual direct radical scavenging and endogenous defense system induction mechanisms [1]. While unsubstituted 1,3,4-oxadiazole-2-thiol derivatives have reported antimicrobial activity in the 6-50 μM range against bacteria [2], no head-to-head antioxidant comparison exists in the literature.

Antioxidant Activity
Reported
Maximum radical scavenging 89.30±0.013% (H₂O₂ assay); EC₅₀ range 0.32–0.93 mg/mL across 7 orthogonal assays. Docking indicates binding to glutathione reductase and PTK2-β.
Supports antioxidant SAR studies and oxidative stress model selection.
Reference standards: ascorbic acid, BHT. No head-to-head comparison with generic analogs available.
Antioxidant Radical scavenging Oxidative stress

Dual α-Amylase and α-Glucosidase Inhibition

OXCPM was evaluated in vitro for anti-hyperglycemic potential through α-amylase, α-glucosidase, and hemoglobin glycosylation inhibition assays. The compound displayed dose-dependent inhibitory effects with ranges of 28.0-92.0% (α-amylase), 40.3-93.1% (α-glucosidase), and 9.0-54.9% (hemoglobin glycosylation) [1]. Additionally, OXCPM promoted glucose uptake by yeast cells from 0.2% to 26.3% in a dose-dependent manner. In vivo validation in isoniazid- and rifampicin-intoxicated rats (50 mg/kg each, p.o.) demonstrated that OXCPM treatment (100 mg/kg, p.o.) restored normal serum levels of non-enzymatic biomarkers (total bilirubin, total protein, albumin) and significantly reduced enzymatic biomarkers (ALT, AST, alkaline phosphatase) [1]. Molecular docking confirmed high binding affinity for fructose-1,6-bisphosphatase, beta2-adrenergic receptors, and glucokinase. Generic 1,3,4-oxadiazole-2-thiol analogs have not been reported with this dual enzyme inhibition plus hepatoprotective profile [2].

Dual Enzyme Inhibition
Class-level
Dose-dependent α-amylase inhibition 28.0–92.0%, α-glucosidase 40.3–93.1%; hemoglobin glycosylation 9.0–54.9%. In vivo rat model: restored hepatic biomarkers at 100 mg/kg p.o.
Supports multi-target metabolic disorder model research and hepatoprotective endpoint monitoring.
Molecular docking: fructose-1,6-bisphosphatase, β2-adrenergic receptors, glucokinase.
Anti-hyperglycemic α-amylase inhibition α-glucosidase inhibition

Acetylcholinesterase Inhibition Profile

OXCPM was evaluated for anti-acetylcholinesterase (anti-AChE) activity as part of a comprehensive oral drug candidate qualification study. The compound exhibited remarkable dose-dependent inhibition of acetylcholinesterase, with molecular docking studies supporting target engagement [1]. This anti-AChE activity is reported alongside validated oral bioavailability predictors (logP, pKa, logS, logD) and stability profiling under photolytic, pH, oxidative, and thermal stress conditions, establishing OXCPM as a potential candidate for neurodegenerative disorder treatment. In contrast, other 1,3,4-oxadiazole-2-thiol derivatives have been primarily characterized for antimicrobial activity with MIC values in the 6-50 μM range against bacteria and 12-50 μM against fungi [2], lacking the anti-AChE activity and oral bioavailability qualification that OXCPM possesses.

AChE Inhibition
Reported
Dose-dependent anti-acetylcholinesterase activity reported alongside oral bioavailability predictors (logP, pKa, logS, logD). Molecular docking supports target engagement.
Supports CNS-accessible scaffold research and AChE target engagement studies.
Full quantitative data in subscription-only full text. Generic analogs primarily show antimicrobial activity.
Acetylcholinesterase inhibition Neurodegenerative disorders Molecular docking

Derivatizable Thiol Handle for Antibacterial Leads

OXCPM contains a reactive thiol group at the 2-position of the oxadiazole ring, enabling S-alkylation chemistry to generate structurally diverse derivatives. Reaction of OXCPM with N-substituted-2-bromoacetamides in polar aprotic solvent with LiH yielded a series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (7a-p), characterized by IR, 1H-NMR, and EI-MS [1]. Notably, derivative 7o (N-(3,4-dimethylphenyl) acetamide) exhibited marvelous antibacterial activity against S. typhi (-), K. pneumoniae (-), and S. aureus (+) when compared with standard ciprofloxacin, while substitutions on the oxadiazole moiety led to less cytotoxic compounds [1]. Unsubstituted 1,3,4-oxadiazole-2-thiol lacks the 4-chlorophenoxymethyl group that contributes to the pharmacological profile of these derivatives, and direct antibacterial activity of OXCPM itself has not been reported in the same assay systems [2].

Antibacterial Derivatives
Head-to-head
Derivative 7o (N-(3,4-dimethylphenyl) acetamide) exhibited activity comparable to ciprofloxacin against S. typhi, K. pneumoniae, S. aureus in vitro.
Supports antibacterial lead generation via S-alkylation library synthesis.
Parent compound OXCPM not directly tested in same antibacterial assay; SAR shows reduced cytotoxicity in derivatives.
S-alkylation Antibacterial Derivative synthesis

Stress Stability Profile

A validated reverse-phase chromatographic method was developed to determine the intrinsic stability behavior of OXCPM under various stress conditions. The compound remained stable under photolytic and pH stress conditions but exhibited degradation under oxidative and thermal stress [1]. This stability profile was established as part of the oral bioavailability qualification study, providing essential information for formulation development and storage condition specification. In contrast, generic 1,3,4-oxadiazole-2-thiol analogs lack published forced degradation data, leaving their stability behavior under stress conditions uncharacterized [2].

Stress Stability
Class-level
Stable under photolytic and pH stress; degradation observed under oxidative and thermal stress. Established by validated RP-HPLC method.
Supports formulation strategy and storage condition specification.
Generic analogs lack forced degradation data; stability risk uncharacterized.
Stability Forced degradation Stress testing

OXCPM Application Scenarios


Type 2 Diabetes and Metabolic Disorders

OXCPM should be prioritized for anti-diabetic drug discovery programs based on its dual α-amylase (28.0-92.0% inhibition) and α-glucosidase (40.3-93.1% inhibition) activity, combined with validated oral bioavailability predictors (experimental solubility 65.00 μg/mL, favorable logD/pH profile) and in vivo hepatoprotective effects [1]. The molecular docking confirmation of binding to fructose-1,6-bisphosphatase, beta2-adrenergic receptors, and glucokinase provides target engagement rationale for hit-to-lead optimization [1].

Neurodegenerative Disease and AChE Inhibition

OXCPM is suitable for Alzheimer's disease and related neurodegenerative disorder research programs due to its dose-dependent anti-acetylcholinesterase activity and favorable oral absorption characteristics [2]. The compound's lipophilicity (logP ~1.5-2.5) and stability at physiological pH support blood-brain barrier penetration potential, distinguishing it from more polar oxadiazole derivatives that lack CNS accessibility data [2].

Oxidative Stress Model Studies

OXCPM is appropriate for oxidative stress research models where broad-spectrum radical scavenging has been quantified across seven orthogonal assays with EC50 values of 0.32-0.93 mg/mL [3]. The compound's demonstrated binding to glutathione reductase and protein tyrosine kinase 2-β supports investigation of dual direct scavenging and endogenous defense induction mechanisms, offering a characterized tool compound for antioxidant pathway studies [3].

S-Alkylation Chemistry for Library Synthesis

OXCPM is an ideal building block for combinatorial chemistry and focused library synthesis programs targeting antibacterial or enzyme inhibition leads. The thiol handle enables defined S-alkylation with N-substituted-2-bromoacetamides to generate structurally diverse acetamide derivatives [4]. The established SAR showing that specific N-aryl substitutions yield ciprofloxacin-comparable antibacterial activity while maintaining reduced cytotoxicity provides a rational design starting point [4].

Application
Selection Property
Validation Focus
Type 2 Diabetes & Metabolic Disorder Research
Dual α-amylase/α-glucosidase inhibition profile
In vivo hepatoprotective endpoint and oral absorption characteristics
Neurodegenerative Disease Research (AChE)
Acetylcholinesterase inhibition with oral drug-likeness data
CNS accessibility potential and target engagement studies
Oxidative Stress Model Studies
Broad-spectrum radical scavenging across multiple assays
Endogenous defense system induction pathway analysis
Combinatorial Library Synthesis
Reactive thiol handle for S-alkylation derivatization
Antibacterial lead SAR and cytotoxicity profiling

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